molecular formula C14H21BrMg B8428636 8-Phenyloctylmagnesium bromide

8-Phenyloctylmagnesium bromide

Cat. No.: B8428636
M. Wt: 293.53 g/mol
InChI Key: QUPSOZWOBFTHSF-UHFFFAOYSA-M
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Description

8-Phenyloctylmagnesium bromide is an organomagnesium compound classified as a Grignard reagent. Its molecular formula is C₁₄H₂₁BrMg, with an average molecular mass of 293.53 g/mol. Structurally, it consists of an octyl chain terminated by a phenyl group, bonded to a magnesium bromide center. Grignard reagents like this are pivotal in organic synthesis for forming carbon-carbon bonds, particularly in nucleophilic additions to carbonyl groups (e.g., ketones, aldehydes) and alkylation reactions .

While direct experimental data on this compound are absent in the provided evidence, its properties can be inferred from analogous compounds. The extended octyl chain introduces steric bulk, which may reduce reactivity compared to shorter-chain Grignard reagents but enhance solubility in non-polar solvents. Its phenyl group contributes aromatic stabilization, influencing electronic and steric interactions during reactions.

Properties

Molecular Formula

C14H21BrMg

Molecular Weight

293.53 g/mol

IUPAC Name

magnesium;octylbenzene;bromide

InChI

InChI=1S/C14H21.BrH.Mg/c1-2-3-4-5-6-8-11-14-12-9-7-10-13-14;;/h7,9-10,12-13H,1-6,8,11H2;1H;/q-1;;+2/p-1

InChI Key

QUPSOZWOBFTHSF-UHFFFAOYSA-M

Canonical SMILES

[CH2-]CCCCCCCC1=CC=CC=C1.[Mg+2].[Br-]

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Addition to Carbonyl Compounds

8-Phenyloctylmagnesium bromide reacts with aldehydes, ketones, and esters to form alcohols:

  • Aldehydes : Forms secondary alcohols via nucleophilic attack at the carbonyl carbon.
    RCHO+8 PhC8H16MgBrRCH OH C8H16Ph\text{RCHO}+\text{8 PhC}_8\text{H}_{16}\text{MgBr}\rightarrow \text{RCH OH C}_8\text{H}_{16}\text{Ph}

  • Ketones : Produces tertiary alcohols.
    RCOR +8 PhC8H16MgBrRR C OH C8H16Ph\text{RCOR }+\text{8 PhC}_8\text{H}_{16}\text{MgBr}\rightarrow \text{RR C OH C}_8\text{H}_{16}\text{Ph}

  • Esters : Undergo two successive additions to yield tertiary alcohols.

Reaction with Alkyl Halides

Acts as a nucleophile in SN_\text{N}
2 reactions with alkyl halides to form extended alkylbenzenes:
RX+8 PhC8H16MgBrR C8H16Ph+MgBrX\text{RX}+\text{8 PhC}_8\text{H}_{16}\text{MgBr}\rightarrow \text{R C}_8\text{H}_{16}\text{Ph}+\text{MgBrX}

Epoxide Ring-Opening

Reacts with epoxides to generate diols through a two-step nucleophilic attack:
Epoxide+8 PhC8H16MgBrDiol with Ph C8H16 substituent\text{Epoxide}+\text{8 PhC}_8\text{H}_{16}\text{MgBr}\rightarrow \text{Diol with Ph C}_8\text{H}_{16}\text{ substituent}

Steric and Kinetic Effects

The bulky octyl chain introduces steric hindrance, reducing reaction rates compared to smaller Grignard reagents (e.g., phenylmagnesium bromide). This effect is pronounced in:

  • Carbonyl Additions : Longer reaction times required for ketones vs. aldehydes.

  • Nucleophilic Substitutions : Lower yields with sterically hindered alkyl halides.

Comparative Reactivity

Reaction TypeSubstrateProductKey Observation
Carbonyl AdditionAldehydesSecondary AlcoholsFaster than ketones due to lower steric demand
Carbonyl AdditionKetonesTertiary AlcoholsRequires elevated temperatures
SN_\text{N}
2 ReactionPrimary Alkyl HalidesAlkylbenzenesHigh yield with CH3_3
X, lower with branched R-X
Epoxide OpeningEthylene Oxide1,2-DiolsRegioselectivity favors less hindered oxygen

Pharmaceutical Intermediates

Employed in constructing steroid analogs and lipid-soluble drug candidates, leveraging its long alkyl chain for membrane permeability .

Reaction Optimization

  • Solvent : Tetrahydrofuran (THF) preferred over diethyl ether for better solubilization of the bulky reagent .

  • Temperature : Reactions typically conducted at 0–25°C; higher temperatures (40–60°C) needed for sluggish substrates.

  • Additives : Catalytic CuI enhances coupling efficiency in aryl halide reactions .

Side Reactions and Mitigation

  • Protonolysis : Rapid quenching by protic solvents (e.g., H2_2
    O, ROH) necessitates anhydrous conditions .

  • Wurtz Coupling : Minimized by using pure magnesium and controlled addition rates .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key parameters of 8-phenyloctylmagnesium bromide with structurally related Grignard reagents:

Compound Molecular Formula Average Mass (g/mol) Solubility (Common Solvents) Typical Concentration Key Applications
This compound C₁₄H₂₁BrMg 293.53 Ethers (predicted) Not specified Long-chain alkyl-aryl synthesis
Phenylmagnesium bromide C₆H₅BrMg 181.32 THF, CPME, Diethyl Ether 1.6M–3.0M Arylations, ketone synthesis
Phenethylmagnesium bromide C₈H₉BrMg 209.37 THF 0.5M Alkyl chain introductions
p-Tolylmagnesium bromide C₇H₇BrMg 195.34 Diethyl Ether 0.5M Substituted aryl synthesis
Hexylmagnesium bromide C₆H₁₃BrMg 201.39 THF 0.8M Alkylation reactions
Key Observations:

Chain Length and Reactivity :

  • Phenylmagnesium bromide (C₆H₅BrMg) exhibits high reactivity due to minimal steric hindrance, making it ideal for arylations .
  • This compound ’s long octyl chain likely reduces reaction rates in sterically demanding environments but improves solubility in ethers compared to shorter-chain analogs .
  • Phenethylmagnesium bromide (C₈H₉BrMg) balances moderate steric bulk with reactivity, suitable for introducing ethyl-linked aryl groups .

Electronic Effects :

  • p-Tolylmagnesium bromide (C₇H₇BrMg) contains a methyl-substituted phenyl group, which donates electron density via the methyl group. This enhances nucleophilicity compared to unsubstituted phenylmagnesium bromide, favoring reactions with electrophiles .

Thermal Stability :

  • While direct data are unavailable, brominated aromatic compounds (e.g., phenacyl bromide) decompose at ~51–112°C, suggesting Grignard reagents may require low-temperature handling to prevent degradation .

Solubility and Handling :

  • Hexylmagnesium bromide (C₆H₁₃BrMg) is typically used in THF at 0.8M, reflecting the solvent’s ability to stabilize Grignard complexes .
  • This compound ’s extended alkyl chain may necessitate less polar solvents (e.g., diethyl ether) for optimal solubility.

Q & A

Basic Questions

Q. What are the recommended storage conditions for 8-Phenyloctylmagnesium bromide to maintain stability?

  • Methodological Answer : Store under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry environment to prevent hydrolysis or oxidation. Use airtight, flame-resistant containers, as Grignard reagents are highly reactive with moisture and oxygen. Solutions in diethyl ether should be kept at temperatures below 25°C and monitored for precipitation or discoloration, which indicate decomposition .

Q. What personal protective equipment (PPE) is essential when handling this compound?

  • Methodological Answer : Use chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat. In cases of aerosol generation or high vapor concentrations, employ a fume hood with adequate ventilation (minimum airflow velocity of 0.5 m/s). For large-scale reactions, additional respiratory protection with a gas-grade filter (e.g., EN 143-compliant) is advised .

Q. How can researchers safely quench excess this compound post-reaction?

  • Methodological Answer : Slowly add a saturated ammonium chloride solution or dilute hydrochloric acid under controlled stirring to neutralize residual reagent. Conduct quenching in an ice bath to mitigate exothermic reactions. Monitor pH to ensure completeness (target pH ~7) and separate organic layers using a separatory funnel. Validate quenching efficiency via iodometric titration or gas chromatography .

Advanced Research Questions

Q. What analytical techniques are effective for characterizing this compound and its reaction products?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR in deuterated solvents (e.g., THF-d8_8) to track phenyl group integration and confirm alkyl chain bonding.
  • Mass Spectrometry : Employ ESI-MS or MALDI-MS for molecular ion identification, noting isotopic patterns for bromine (1:1 ratio for 79Br^{79}\text{Br}/81Br^{81}\text{Br}).
  • Capillary Electrophoresis : Optimize buffer systems (e.g., borate or phosphate) to resolve bromide ions from interfering anions like chloride .

Q. How does the reagent’s concentration in solution influence its reactivity in nucleophilic additions?

  • Methodological Answer : Higher concentrations (>1 M in ether) enhance reaction rates but risk side reactions (e.g., dimerization or ether cleavage). For stereoselective additions, dilute solutions (0.2–0.5 M) reduce kinetic competition, favoring controlled attack on electrophilic centers. Monitor concentration via gravimetric analysis or Karl Fischer titration for moisture-sensitive systems .

Q. What strategies minimize side reactions in multi-step syntheses using this compound?

  • Methodological Answer :

  • Temperature Control : Maintain reactions at −10°C to 0°C to suppress β-hydride elimination.
  • Solvent Selection : Use anhydrous THF for improved solubility and slower reactivity compared to diethyl ether.
  • Sequential Additions : Introduce electrophiles (e.g., carbonyl compounds) gradually via syringe pump to avoid local excess.
  • In Situ Quenching : For unstable intermediates, quench the Grignard reagent before proceeding to the next step, isolating intermediates via column chromatography .

Contradictions and Limitations

  • Stability in Solvents : While diethyl ether is standard, notes that THF may offer better solubility but requires stricter anhydrous conditions.
  • Safety Protocols : emphasizes respiratory protection for aerosols, whereas prioritizes glove selection. Researchers should integrate both based on reaction scale and physical state.

Data Gaps

  • Specific decomposition kinetics and photostability data for this compound are absent in the provided evidence. Future studies should quantify these parameters under varying conditions (e.g., UV exposure, trace moisture).

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